molecular formula C16H17N3O3S B5880799 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide

Cat. No. B5880799
M. Wt: 331.4 g/mol
InChI Key: ZTAOCGHBIYYDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as NBPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not fully understood. However, studies have shown that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells (Li et al., 2018). CAIX plays a role in regulating the pH of cancer cells, and its inhibition by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide may lead to cell death (Li et al., 2018).
Biochemical and Physiological Effects
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been found to have low toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for use in cancer treatment (Li et al., 2018). In addition to its anti-tumor activity, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors (Li et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a versatile tool for studying cancer biology. However, one limitation is that the exact mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

For research include the development of more potent and selective CAIX inhibitors, investigation of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide's effects on the tumor microenvironment, and determination of the optimal dosing and administration for use in cancer treatment.

Synthesis Methods

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is synthesized through a multi-step process that involves the reaction of 4-(isobutyrylamino)aniline with carbon disulfide and potassium hydroxide to form the intermediate 4-(isobutyrylamino)phenyl dithiocarbamate. This intermediate is then reacted with 2-furoyl chloride to produce N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide (Li et al., 2018).

Scientific Research Applications

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells (Li et al., 2018). In vivo studies have also demonstrated the anti-tumor activity of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in mice with breast and liver cancer (Li et al., 2018). N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been found to sensitize cancer cells to chemotherapy drugs, suggesting that it may be useful in combination with other cancer treatments (Li et al., 2018).

properties

IUPAC Name

N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10(2)14(20)17-11-5-7-12(8-6-11)18-16(23)19-15(21)13-4-3-9-22-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAOCGHBIYYDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)furan-2-carboxamide

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